Atuzabrutinib's Impact on Myeloid Cell Activation: A Technical Guide
Atuzabrutinib's Impact on Myeloid Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuzabrutinib (SAR444727) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune cells, including B cells and myeloid cells.[1][2] While the role of BTK inhibitors in B-cell malignancies is well-established, their impact on the myeloid compartment is an area of growing interest. Myeloid cells, including monocytes, macrophages, neutrophils, and microglia, are key players in innate immunity and inflammation. Their dysregulation is implicated in a wide range of diseases, from autoimmune disorders to cancer and neuroinflammatory conditions. This technical guide provides an in-depth overview of the effect of atuzabrutinib on myeloid cell activation, summarizing key preclinical findings, outlining experimental methodologies, and visualizing the underlying signaling pathways.
Mechanism of Action: BTK Inhibition in Myeloid Cells
BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways downstream of various receptors expressed on myeloid cells, including Fc receptors (FcRs), Toll-like receptors (TLRs), and chemokine receptors.[3] By inhibiting BTK, atuzabrutinib is expected to modulate multiple aspects of myeloid cell function, including activation, migration, phagocytosis, and cytokine production.
A key reported mechanism for atuzabrutinib is its ability to prevent neutrophil recruitment by inhibiting macrophage antigen-1 (Mac-1) signaling.[1][4] Mac-1, also known as integrin αMβ2 (CD11b/CD18), is a crucial adhesion molecule involved in the firm adhesion and transmigration of neutrophils and other myeloid cells to sites of inflammation.
Quantitative Data on the Effects of BTK Inhibitors on Myeloid Cells
While specific quantitative data for atuzabrutinib is limited in publicly available literature, studies on other BTK inhibitors, such as ibrutinib and acalabrutinib, provide valuable insights into the expected effects. The following tables summarize key quantitative findings from these related compounds.
Table 1: Effect of BTK Inhibitors on Myeloid Cell Cytokine Production
| Cytokine | Myeloid Cell Type | BTK Inhibitor | Concentration | % Inhibition (approx.) | Reference |
| TNF-α | Human Monocytes | Ibrutinib | 1 µM | 50-70% | [5] |
| IL-1β | Human Monocytes | Ibrutinib | 1 µM | 60-80% | [6] |
| IL-6 | Human Monocytes | Ibrutinib | 1 µM | 40-60% | [7] |
| IL-1β | In vitro generated TAMs | Ibrutinib | 1 µM | Significant decrease | [6] |
| TNF-α | Murine Macrophages | Ibrutinib | 1 µM | Significant decrease | [8] |
| IL-6 | Murine Macrophages | Ibrutinib | 1 µM | Significant decrease | [8] |
Note: TAMs refer to Tumor-Associated Macrophages.
Table 2: Effect of BTK Inhibitors on Myeloid Cell Migration and Adhesion
| Assay | Myeloid Cell Type | BTK Inhibitor | Concentration | Effect | Reference |
| Chemotaxis to C5a | Human Monocytes | Ibrutinib | 1 µM | Reduced migration | [8] |
| Chemotaxis to CCL2 | Human Monocytes | Ibrutinib | 1 µM | Reduced migration | [8] |
| Neutrophil Recruitment | Murine Neutrophils | PRN473 (Atuzabrutinib) | 20 mg/kg | Significantly reduced | [4] |
| Intravascular Crawling | Murine Neutrophils | PRN473 (Atuzabrutinib) | 20 mg/kg | Significantly reduced | [9] |
Table 3: Effect of BTK Inhibitors on Myeloid Cell Phagocytosis
| Phagocytic Target | Myeloid Cell Type | BTK Inhibitor | Concentration | Effect | Reference |
| Antibody-opsonized CLL cells | Human Monocyte-Derived Macrophages | Ibrutinib | 0.41–100 µM | Significantly inhibited | [10] |
| Antibody-opsonized CLL cells | Human Monocyte-Derived Macrophages | Acalabrutinib | Up to 100 µM | No significant effect | [10] |
| Apoptotic CLL cells (Efferocytosis) | Human Monocyte-Derived Macrophages | Ibrutinib | Up to 10 µM | No significant change | [10] |
| Apoptotic CLL cells (Efferocytosis) | Human Monocyte-Derived Macrophages | Acalabrutinib | Up to 10 µM | No significant change | [10] |
Note: CLL stands for Chronic Lymphocytic Leukemia.
Signaling Pathways Modulated by Atuzabrutinib in Myeloid Cells
The inhibitory effects of atuzabrutinib on myeloid cell activation are mediated through the modulation of several key signaling pathways.
Mac-1 Signaling Pathway and Neutrophil Recruitment
Atuzabrutinib has been shown to inhibit neutrophil recruitment by targeting the Mac-1 signaling pathway.[1][4] This pathway is crucial for the adhesion and migration of neutrophils to inflammatory sites.
Fcγ Receptor (FcγR) Signaling Pathway
FcγRs on macrophages and other myeloid cells mediate phagocytosis of antibody-opsonized targets. BTK is a key component of the FcγR signaling cascade. Inhibition of BTK can therefore affect antibody-dependent cellular phagocytosis (ADCP).
Toll-Like Receptor (TLR) and NF-κB Signaling Pathway
TLRs recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses, largely through the NF-κB pathway. BTK is involved in TLR signaling, and its inhibition can dampen the production of pro-inflammatory cytokines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRN473, an inhibitor of Bruton's tyrosine kinase, inhibits neutrophil recruitment via inhibition of macrophage antigen-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for interaction of the NLRP3 inflammasome and Bruton’s tyrosine kinase in tumor-associated macrophages: implications for myeloid cell production of interleukin-1beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]
- 8. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The highly selective Bruton tyrosine kinase inhibitor acalabrutinib leaves macrophage phagocytosis intact - PMC [pmc.ncbi.nlm.nih.gov]
